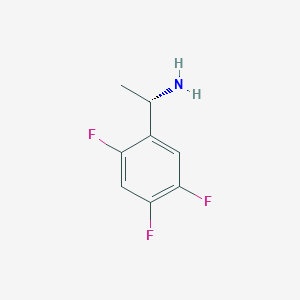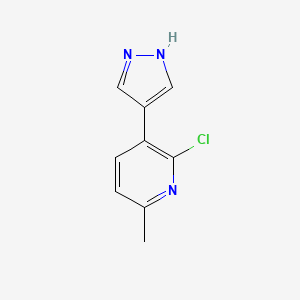
(R)-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a methoxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzaldehyde and an appropriate amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde group is converted to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions may introduce new functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes due to its unique structure.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development or as an active pharmaceutical ingredient.
Industry
In industry, (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL may be used in the production of specialty chemicals, polymers, and other materials.
Mécanisme D'action
The mechanism of action of (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-AMINO-2-(2-METHOXY-5-ETHYLPHENYL)ETHAN-1-OL: Similar structure but with an ethyl group instead of a methyl group.
(2R)-2-AMINO-2-(2-METHOXY-4-METHYLPHENYL)ETHAN-1-OL: Similar structure but with the methyl group in a different position on the phenyl ring.
Uniqueness
The uniqueness of (2R)-2-AMINO-2-(2-METHOXY-5-METHYLPHENYL)ETHAN-1-OL lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2-methoxy-5-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m0/s1 |
Clé InChI |
JMQJLPCLMQBSHJ-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)OC)[C@H](CO)N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















